N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide
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Description
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of structurally related compounds, like thiazolopyrimidines and sulfonamide derivatives, highlights the versatility and potential of these molecules for further chemical modifications. For instance, compounds derived from 2-methylsulphanyl-5-aminothiazole-4-carboxamide and their novel synthetic pathways demonstrate the feasibility of creating diverse heterocyclic structures with potential biological activities (Chattopadhyay et al., 2010). Similarly, the synthesis of novel thiazoloquinolones and their broad-spectrum antibacterial properties illustrate the application of these compounds in addressing antibiotic resistance (Hashimoto et al., 2007).
Biological Activity and Potential Applications
The exploration of sulfonamide derivatives for their antimalarial and potential antiviral (COVID-19) properties through computational calculations and molecular docking studies underscores the significance of these compounds in medicinal chemistry. The research suggests that certain sulfonamide derivatives exhibit promising antimalarial activity, offering a foundation for developing new therapeutic agents (Fahim & Ismael, 2021).
Modification for Enhanced Activity
Studies on the modification of related compounds to improve biological activities or reduce toxicity are crucial. For example, the replacement of the acetamide group with alkylurea in certain PI3K inhibitors demonstrated the potential for maintaining antiproliferative activity while significantly reducing acute oral toxicity, indicating the importance of chemical modifications in drug development (Wang et al., 2015).
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-4-2-3-11-9-15(27-17(11)14)18(23)21-19-20-13-7-8-22(10-16(13)28-19)29(24,25)12-5-6-12/h2-4,9,12H,5-8,10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMWMDLQGDMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.